

A Comprehensive Technical Guide to Tsugafolin: Chemical Identity, Bioactivity, and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugafolin, a naturally occurring flavanone, has garnered attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of **Tsugafolin**, detailing its chemical identifiers, and summarizing its reported anti-inflammatory, antioxidant, cytotoxic, and anti-HIV properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery by consolidating key data and outlining detailed experimental methodologies.

Chemical Identifiers and Physicochemical Properties

Tsugafolin, with the CAS Number 66568-97-6, is a flavonoid compound.[1][2][3][4][5] Its chemical structure and key identifiers are crucial for unambiguous identification and are summarized in the table below.



Identifier	Value	Reference
CAS Number	66568-97-6	[1][2][3][4][5]
IUPAC Name	(2S)-2,3-dihydro-7-hydroxy-5- methoxy-2-(4- methoxyphenyl)-4H-1- benzopyran-4-one	[1]
Synonyms	7-Hydroxy-5,4'- dimethoxyflavanone	[1][6]
Molecular Formula	C17H16O5	[1][2][3][6]
Molecular Weight	300.31 g/mol	[3]
SMILES	COc1ccc(C2CC(=O)c3c(OC)c c(O)cc3O2)cc1	[6]
InChI	InChI=1S/C17H16O5/c1-20- 12-5-3-10(4-6-12)14-9- 13(19)17-15(21-2)7-11(18)8- 16(17)22-14/h3- 8,14,18H,9H2,1- 2H3/t14-/m1/s1	[6]
Physical Form	Powder	[2]

Biological Activities and Quantitative Data

Tsugafolin has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, cytotoxic, and weak anti-HIV effects. The following sections provide available quantitative data for these activities.

Anti-Inflammatory Activity

Assay	Test System	IC50 (µg/mL)	Reference
Albumin Denaturation Inhibition	In vitro	532 (Methanol extract of Ajuga integrifolia containing Tsugafolin)	[7]



Antioxidant Activity

Assay	IC50 (μg/mL)	Reference
DPPH Radical Scavenging	187 (Methanol extract of Ajuga integrifolia containing Tsugafolin)	[7]

Cytotoxic Activity

While specific IC50 values for **Tsugafolin** against various cancer cell lines were not found in the provided search results, it is known to exhibit cytotoxic activity.[1] Further research is needed to quantify this activity against a panel of cancer cell lines.

Anti-HIV Activity

Tsugafolin has been reported to possess weak anti-HIV activity.[5] However, specific IC50 values from the conducted searches were not available.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of **Tsugafolin**'s biological activities.

Anti-Inflammatory Activity: Albumin Denaturation Inhibition Assay

Objective: To assess the in vitro anti-inflammatory activity of a substance by measuring its ability to inhibit protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein, such as bovine serum albumin (BSA) or egg albumin, when subjected to heat or other denaturing agents, is a measure of its anti-inflammatory potential.

Methodology:

Preparation of Reagents:



- Test Sample: Prepare a stock solution of the methanolic extract of Ajuga integrifolia (or purified **Tsugafolin**) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations.
- Egg Albumin Solution: Prepare a 0.5% aqueous solution of fresh hen's egg albumin.
- Phosphate Buffered Saline (PBS): pH 7.4.
- Reference Standard: Prepare a stock solution of a known anti-inflammatory drug (e.g., diclofenac sodium) for comparison.

Assay Procedure:

- The reaction mixture consists of 0.5 mL of the test sample or standard drug at various concentrations and 0.5 mL of the egg albumin solution.
- The mixture is incubated at 37 ± 2 °C for 15 minutes.
- \circ Denaturation is induced by heating the reaction mixture at 70 ± 1 °C in a water bath for 5 minutes.
- After cooling, the turbidity is measured spectrophotometrically at 660 nm.
- A control solution consists of the solvent and egg albumin solution without the test sample.

Calculation:

- The percentage inhibition of protein denaturation is calculated using the following formula:
 % Inhibition = [(Absorbance of Control Absorbance of Test) / Absorbance of Control] x
 100
- The IC50 value (the concentration of the test sample required to inhibit 50% of protein denaturation) is determined by plotting a graph of percentage inhibition versus concentration.[7]

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound.



Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which can be monitored spectrophotometrically.

Methodology:

- Preparation of Reagents:
 - Test Sample: Prepare a stock solution of the methanolic extract of Ajuga integrifolia (or purified **Tsugafolin**) in methanol. Prepare serial dilutions.
 - DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
 - Reference Standard: Prepare a stock solution of a known antioxidant (e.g., ascorbic acid or gallic acid) in methanol.

• Assay Procedure:

- Add 1.0 mL of the DPPH solution to 1.0 mL of the test sample or standard at different concentrations.
- The mixture is shaken vigorously and allowed to stand at room temperature in the dark for 30 minutes.
- The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
- A control is prepared using 1.0 mL of methanol instead of the test sample.

Calculation:

- The percentage of DPPH radical scavenging activity is calculated as follows: %
 Scavenging Activity = [(Absorbance of Control Absorbance of Sample) / Absorbance of Control] x 100
- The IC50 value (the concentration of the test sample that scavenges 50% of the DPPH radicals) is determined from a graph of scavenging activity versus concentration.



Cytotoxicity: MTT Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

Cell Culture:

 Maintain the desired cancer cell lines (e.g., SKOV-3, HeLa, MOLT-4) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37 °C with 5% CO2.

Assay Procedure:

- Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Tsugafolin** for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
- Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculation:

Cell viability is expressed as a percentage of the control (untreated cells).

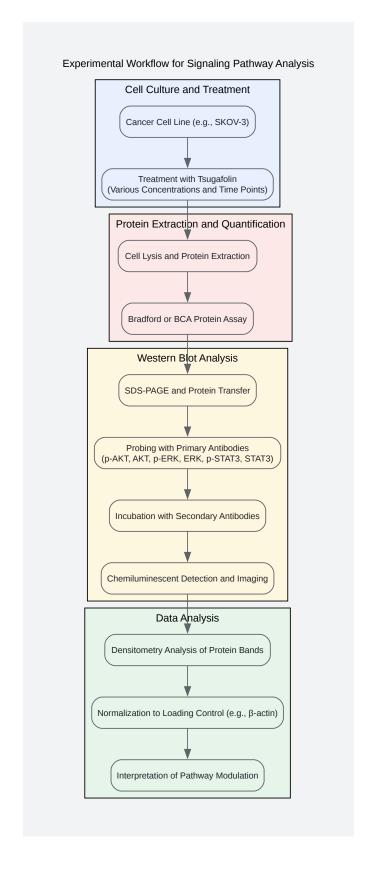


 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.[8]

Signaling Pathway Interactions

Preliminary evidence suggests that the biological effects of some flavonoids may be mediated through the modulation of key cellular signaling pathways, including the AKT, ERK, and STAT3 pathways. These pathways are critical regulators of cell proliferation, survival, and inflammation. While direct experimental evidence for **Tsugafolin**'s interaction with these specific pathways is still emerging, the following diagram illustrates a generalized workflow for investigating such interactions.





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